molecular formula C8H10ClNO4S B049075 Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride CAS No. 121071-71-4

Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride

Cat. No.: B049075
CAS No.: 121071-71-4
M. Wt: 251.69 g/mol
InChI Key: RETIFGMAGNDLAN-UHFFFAOYSA-N
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Description

Dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride is a chemical compound with the molecular formula C8H10ClNO4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Scientific Research Applications

Dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride typically involves the reaction of 4-aminothiophene-2,3-dicarboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Dimethyl 4-nitrothiophene-2,3-dicarboxylate
  • Dimethyl 4-hydroxythiophene-2,3-dicarboxylate
  • Dimethyl 4-methylthiophene-2,3-dicarboxylate

Comparison: Dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride is unique due to its amino group, which imparts distinct chemical reactivity and biological activity. Compared to its nitro, hydroxy, and methyl analogs, the amino derivative exhibits different electronic properties and can participate in a wider range of chemical reactions .

Properties

IUPAC Name

dimethyl 4-aminothiophene-2,3-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S.ClH/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2;/h3H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETIFGMAGNDLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1N)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384571
Record name Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121071-71-4
Record name Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Oxo-4,5-bismethoxycarbonyltetrahydrothiophene (2.65 g) was dissolved in propionitrile (5 ml) and hydroxylamine hydrochloride (1 g) was added. The mixture was heated under reflux on the steam bath for 11/2 hours by which time it was almost solid. Ether was added to the cooled mixture and the title compound was filtered off. Yield 2.37 g (77.5%) M.P.166°-169° dec. 3-Amino-4,5-bismethoxycarbonylthiophene was liberated from the title compound by treatment with aqueous ammonia followed by bulk distillation (220° C., 0.1 mm Hg) and exhibited 'H n.m.r. δ (CDCl3) 6.40 (1H,s), 4.40 (2H, brs), 3.90, 3.94 (2×3H,s).
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
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Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
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Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
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Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
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Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride

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